5-bromo-6-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
5-bromo-6-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains both bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps. One common method includes the bromination and fluorination of a pyrrolo[2,3-b]pyridine precursor.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
5-bromo-6-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki-Miyaura coupling reaction would yield a biaryl compound, while nucleophilic substitution could introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
5-bromo-6-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving halogenated heterocycles.
Mechanism of Action
The mechanism of action of 5-bromo-6-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-fluoropyridine: Another halogenated pyridine derivative with similar reactivity.
6-bromo-2-methylpyridine: Shares the bromine substitution but lacks the fluorine and trimethylsilyl groups.
Uniqueness
5-bromo-6-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of bromine, fluorine, and trimethylsilyl groups in its structure. This combination can impart distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C13H18BrFN2OSi |
---|---|
Molecular Weight |
345.28 g/mol |
IUPAC Name |
2-[(5-bromo-6-fluoropyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C13H18BrFN2OSi/c1-19(2,3)7-6-18-9-17-5-4-10-8-11(14)12(15)16-13(10)17/h4-5,8H,6-7,9H2,1-3H3 |
InChI Key |
ZBHVSLWDZYUXPQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=CC(=C(N=C21)F)Br |
Origin of Product |
United States |
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